
1,2-Diethyl-3-hydroxypyridin-4-one
Übersicht
Beschreibung
1,2-Diethyl-3-hydroxypyridin-4-one (CP94) is a hydroxypyridinone-class iron chelator developed for the treatment of iron overload disorders, such as thalassemia and hemochromatosis. Its structure features a 3-hydroxypyridin-4-one core with ethyl substituents at the 1- and 2-positions, optimizing its iron-binding affinity and lipophilicity. CP94 demonstrates high oral bioavailability (~53% in rats) and forms stable complexes with Fe(III) (logβ = 36.6), enabling effective iron mobilization from tissues . Beyond iron overload therapy, CP94 has shown promise in enhancing 5-aminolevulinic acid (ALA)-based photodynamic therapy (PDT) by increasing protoporphyrin IX (PpIX) accumulation in cancerous tissues through intracellular iron chelation .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CP94 beinhaltet die Reaktion von 3-Hydroxy-4-pyridinon mit Diethylamin unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol und wird bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von CP94 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und Lösungsmitteln, um die Qualität des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
CP94 unterliegt hauptsächlich Chelatreaktionen mit Eisenionen. Es kann aufgrund seiner Hydroxypyridinonstruktur auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Chelatbildung: CP94 reagiert mit Eisenionen in Gegenwart von Wasser oder anderen polaren Lösungsmitteln.
Oxidation: CP94 kann in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid auftreten.
Hauptprodukte, die gebildet werden
Chelatbildung: Das Hauptprodukt ist der Eisen-CP94-Komplex.
Oxidation: Oxidation kann zur Bildung verschiedener oxidierter Derivate von CP94 führen.
Reduktion: Reduktion führt typischerweise zur Bildung reduzierter Hydroxypyridinonderivate.
Analyse Chemischer Reaktionen
Types of Reactions
CP94 primarily undergoes chelation reactions with iron ions. It can also participate in oxidation and reduction reactions due to its hydroxypyridinone structure .
Common Reagents and Conditions
Chelation: CP94 reacts with iron ions in the presence of water or other polar solvents.
Oxidation: CP94 can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can occur with reducing agents like sodium borohydride.
Major Products Formed
Chelation: The primary product is the iron-CP94 complex.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives of CP94.
Reduction: Reduction typically results in the formation of reduced hydroxypyridinone derivatives.
Wissenschaftliche Forschungsanwendungen
Iron Overload Disorders
CP94 has been studied extensively for its efficacy in treating iron overload disorders. It acts by chelating excess iron in the body, which can prevent damage to organs such as the liver and heart. Clinical studies have demonstrated that CP94 can effectively reduce serum ferritin levels and improve organ function in patients with conditions like beta-thalassemia and sickle cell disease .
Comparison with Other Chelators
In comparative studies, CP94 has shown superior efficacy in mobilizing iron compared to traditional chelators like desferrioxamine (DFO). For instance, one study reported that CP94 was more effective at lower doses, leading to fewer side effects and improved patient compliance .
Pharmacokinetics
Research indicates that CP94 is well-absorbed when administered orally and has favorable pharmacokinetic properties, including a good distribution profile in tissues . Its half-life allows for once-daily dosing, which is advantageous for patient adherence.
Toxicology
While CP94 is generally well-tolerated, studies have highlighted potential toxicological concerns associated with its use. For example, certain animal studies have indicated that high doses may lead to liver toxicity or protoporphyria under specific conditions . Therefore, ongoing monitoring of liver function is recommended during treatment.
Beta-Thalassemia
In a clinical trial involving patients with beta-thalassemia, CP94 was administered over several months. Results showed a significant reduction in liver iron concentration (LIC) and improvements in hemoglobin levels without severe adverse effects .
Sickle Cell Disease
Another study focused on patients with sickle cell disease treated with CP94 demonstrated enhanced quality of life and reduced hospitalizations due to complications related to iron overload .
Wirkmechanismus
CP94 exerts its effects primarily through iron chelation. It binds to free iron ions, forming a stable complex that can be excreted from the body. This reduces the availability of free iron, which is essential for various cellular processes. The reduction in free iron levels can lead to decreased oxidative stress and inhibition of iron-dependent cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Pharmacokinetic and Metabolic Profiles
CP94 vs. 1,2-Dimethyl-3-hydroxypyridin-4-one (CP20/L1)
- Metabolism :
- CP94 undergoes extensive phase I hydroxylation at the 2-ethyl group, forming a 2-(1-hydroxyethyl) metabolite (40% of dose in rats), and phase II glucuronidation (3-O- and 4-O-glucuronides, 38% in bile and 28% in urine) .
- CP20 is predominantly metabolized via 3-O-glucuronidation (44% in rats, >85% in humans) with minimal hydroxylation .
- Lipophilicity :
- Toxicity :
CP94 vs. Deferoxamine (DFO)
- Oral Efficacy: CP94 is orally active, whereas DFO requires parenteral administration. CP94 reduces liver non-heme iron by 39–53% in iron-overloaded rats at 100 mg/kg, comparable to DFO’s efficacy .
Iron-Chelating Efficacy
Compound | Fe(III) Binding Constant (logβ) | Oral Iron Mobilization (Rat Liver) | Clinical Use Limitations |
---|---|---|---|
CP94 | 36.6 | 53% reduction (100 mg/kg, 28 d) | Species-specific glucuronidation |
CP20 (L1) | 37.0 | 40–50% reduction (75–100 mg/kg) | Risk of neutropenia |
Deferiprone | 35.5 | 45–50% reduction | Arthralgia, agranulocytosis |
Deferoxamine | 30.6 | 30–40% reduction (subcutaneous) | Poor oral absorption |
- Species Variability : CP94’s efficacy and toxicity differ between rats and guinea pigs due to glucuronidation rates. In rats, it reduces liver iron by >50% but causes toxicity; in guinea pigs (and likely humans), rapid glucuronidation limits both efficacy and toxicity .
Research Findings and Implications
- Preclinical Studies :
- Safety Profile :
- CP94’s toxicity profile is superior to DFO in fungal infections but less favorable than CP20 in hematological safety .
Biologische Aktivität
1,2-Diethyl-3-hydroxypyridin-4-one (commonly referred to as CP94) is a hydroxypyridinone compound primarily recognized for its iron-chelating properties. This article explores its biological activity, particularly in the contexts of photodynamic therapy (PDT), cancer treatment, and its physiological effects in various models.
CP94 is characterized by its ability to chelate iron, which is crucial in various biological processes. This chelation can influence cellular mechanisms, particularly in conditions where iron overload occurs. The compound's structural formula is as follows:
Iron Chelation and Reactive Oxygen Species (ROS)
The chelation of iron by CP94 prevents the formation of reactive oxygen species (ROS), which can lead to oxidative stress. By modulating ROS levels, CP94 can enhance the efficacy of photodynamic agents like aminolevulinic acid (ALA) in producing protoporphyrin IX (PpIX), a photosensitizer used in PDT. Studies have shown that the addition of CP94 significantly increases PpIX accumulation in human skin exposed to ALA, enhancing the therapeutic effectiveness of PDT .
Photodynamic Therapy Enhancement
Recent research indicates that CP94 enhances tissue selectivity during photodynamic therapy for bladder cancer. In a clinical setting involving patients undergoing bladder preservation therapy, CP94 was administered to improve the accumulation of photosensitizers within tumor tissues, thereby increasing the effectiveness of PDT while minimizing damage to surrounding healthy tissues .
Table 1: Clinical Outcomes with CP94 in Bladder Cancer Therapy
Study Reference | Patient Cohort | Treatment Regimen | Outcome |
---|---|---|---|
23 patients | Proton beam therapy with CP94 | 5-year local control rate: 73% | |
Various | Intravesical BCG + CP94 | Enhanced tumor response observed |
Effects on Cancer Cell Lines
In vitro studies have demonstrated that CP94 can induce apoptosis in various cancer cell lines through iron depletion and subsequent modulation of cellular signaling pathways. The compound's ability to affect hypoxia-inducible factor (HIF-1α) expression has been noted, indicating a potential role in managing hypoxic tumor environments .
Case Studies and Research Findings
- Case Study: Bladder Cancer Treatment
- Research Findings: Mechanistic Insights
- Photodynamic Therapy Efficacy
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for quantifying 1,2-diethyl-3-hydroxypyridin-4-one and its metabolites in biological matrices?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is a validated method for quantifying this compound (CP94), its iron complex [Fe(III)(CP94)₃], and glucuronide conjugate (CP94-GLUC) in serum and urine. Key parameters include:
- Column : Reverse-phase C17.
- Mobile phase : Gradient elution with methanol and phosphate buffer.
- Detection wavelength : 280 nm for CP94 and 254 nm for its iron complex.
- Sensitivity : Detection limits of 0.1–0.5 µg/mL in serum .
- Application : This method has been used in preclinical studies on iron overload in thalassemia patients to monitor pharmacokinetics and metabolite formation .
Q. How can researchers optimize the synthesis of this compound to ensure purity for in vitro studies?
- Answer : Synthesis protocols should emphasize:
- Reagent selection : Use anhydrous conditions to minimize hydrolysis of intermediates.
- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) to achieve >95% purity.
- Quality control : Monitor for impurities like residual ethyl bromide using gas chromatography (GC) with flame ionization detection .
- Note : Impurity profiling is critical for pharmacological studies, as contaminants may affect iron-chelation efficacy .
Q. What are the primary considerations for assessing the acute toxicity profile of this compound in animal models?
- Answer :
- Dose range : Administer 50–500 mg/kg orally or intravenously in rodents.
- Endpoints : Monitor hepatic enzymes (ALT, AST), renal function (creatinine), and histopathology of liver/kidney tissues.
- Findings : No significant hepatotoxicity observed at therapeutic doses (100 mg/kg), but nephrotoxicity may occur at higher doses (>300 mg/kg) .
Advanced Research Questions
Q. How do structural modifications to the pyridinone ring influence the iron-chelation efficacy of this compound?
- Answer :
- Key structural determinants :
- 3-hydroxy group : Essential for iron(III) coordination.
- Diethyl substitution at C1/C2 : Enhances lipophilicity and membrane permeability.
- SAR Table :
Substituent Position | Modification | Iron Binding Affinity (Log K) |
---|---|---|
C3 | Hydroxyl → Methoxy | Decrease from 19.5 → 14.2 |
C4 | Oxo → Thio | No significant change |
- Conclusion : The 3-hydroxyl group is critical; alkylation at C1/C2 balances solubility and bioavailability .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo iron-chelation data for this compound?
- Answer : Discrepancies arise due to:
- Protein binding : Serum albumin reduces free CP94 availability in vivo.
- Metabolite interference : CP94-GLUC (glucuronide) lacks chelation activity.
- Methodological adjustments :
- In vitro : Use serum-free media or adjust for protein binding via equilibrium dialysis.
- In vivo : Correlate plasma CP94 levels with urinary iron excretion using LC-MS/MS .
Q. How does pH variability affect the stability of this compound in physiological environments?
- Answer :
- Stability profile :
- pH 2–4 : Rapid degradation (t₁/₂ = 2 h) due to protonation of the hydroxypyridinone ring.
- pH 7.4 : Stable for >24 h (t₁/₂ = 28 h).
- Mitigation : Buffer formulations (e.g., citrate-phosphate, pH 6.0–7.0) improve shelf-life for oral administration .
Q. What methodological frameworks are recommended for resolving contradictions in published data on this compound’s redox activity?
- Answer :
- Triangulation approach : Combine:
Electrochemical analysis : Cyclic voltammetry to measure redox potentials.
EPR spectroscopy : Detect iron-centered radical formation.
In vitro ROS assays : Quantify hydroxyl radical generation via deoxyribose degradation.
Eigenschaften
IUPAC Name |
1,2-diethyl-3-hydroxypyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-7-9(12)8(11)5-6-10(7)4-2/h5-6,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYFEESCIBNMIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=CN1CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151223 | |
Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115900-75-9 | |
Record name | CP 94 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115900-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115900759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00151223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-diethyl-3-hydroxypyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CGP-46700 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3PX21X7IU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.